molecular formula C10H7ClN2O B1625466 2-Chloroquinoline-3-carboxamide CAS No. 73776-21-3

2-Chloroquinoline-3-carboxamide

Cat. No.: B1625466
CAS No.: 73776-21-3
M. Wt: 206.63 g/mol
InChI Key: VVZAOJPBUNOKGJ-UHFFFAOYSA-N
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Description

2-Chloroquinoline-3-carboxamide is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 2-position and a carboxamide group at the 3-position of the quinoline ring imparts unique chemical and biological properties to this compound.

Mechanism of Action

Target of Action

The primary target of 2-Chloroquinoline-3-carboxamide is protein kinases (PKs) . PKs are the main regulators of cell survival and proliferation, making them a promising target for cancer treatments .

Mode of Action

This compound derivatives have shown good anti-proliferative activities against various cell lines . These compounds work by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 . This suggests that these compounds induce apoptosis, a process of programmed cell death, in cancer cells .

Biochemical Pathways

The biochemical pathways affected by this compound involve the regulation of apoptosis. The compound down-regulates Bcl-2, an anti-apoptotic protein, and up-regulates BAX and Caspase-3, pro-apoptotic proteins . This leads to the initiation of apoptosis, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

In silico assessment of ADME properties indicates that all of the potent this compound compounds are orally bioavailable without blood–brain barrier penetration . This suggests that these compounds have good absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for their bioavailability .

Result of Action

The result of the action of this compound is the induction of apoptosis in cancer cells, leading to their death . This is achieved through the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 . The compound also shows high selectivity, with a cytotoxic effect (IC 50 >113 μM) highly selective on normal human cells (WI-38) .

Action Environment

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloroquinoline-3-carboxamide typically involves the Vilsmeier-Haack reaction, where acetanilides are converted into 2-chloroquinoline-3-carbaldehydes using Vilsmeier’s reagent in phosphoryl chloride solution . The carbaldehyde intermediate is then further reacted to form the carboxamide derivative. Another method involves the condensation of quinoline with hydroxylamine hydrochloride followed by treatment with thionyl chloride in DMF to afford the respective 2-chloro-3-cyanoquinoline, which can be converted to the carboxamide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve large-scale adaptations of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Chloroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

2-Chloroquinoline-3-carboxamide can be compared with other quinoline derivatives:

The unique combination of the chlorine atom and carboxamide group in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-chloroquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h1-5H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZAOJPBUNOKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502348
Record name 2-Chloroquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73776-21-3
Record name 2-Chloroquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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